N'-(2,4-dihydroxybenzylidene)-2-phenoxyacetohydrazide
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Overview
Description
N’-(2,4-dihydroxybenzylidene)-2-phenoxyacetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dihydroxybenzylidene)-2-phenoxyacetohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 2-phenoxyacetohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80°C for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for N’-(2,4-dihydroxybenzylidene)-2-phenoxyacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-dihydroxybenzylidene)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-(2,4-dihydroxybenzylidene)-2-phenoxyacetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(2,4-dihydroxybenzylidene)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can enhance its biological activity. The hydrazone group can also participate in various biochemical pathways, potentially leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N’-(2,4-dihydroxybenzylidene)nicotinohydrazide
- N’-(2,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide
- N’-(2,4-dihydroxybenzylidene)-2-furohydrazide
Uniqueness
N’-(2,4-dihydroxybenzylidene)-2-phenoxyacetohydrazide is unique due to its specific structural features, such as the phenoxy group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
303086-58-0 |
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Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-phenoxyacetamide |
InChI |
InChI=1S/C15H14N2O4/c18-12-7-6-11(14(19)8-12)9-16-17-15(20)10-21-13-4-2-1-3-5-13/h1-9,18-19H,10H2,(H,17,20)/b16-9+ |
InChI Key |
GKUUHTPLPXGYPZ-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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